1,4-Diazepane-6-carboxamide
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Overview
Description
1,4-Diazepane-6-carboxamide is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. This compound is part of the diazepine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the carboxamide group enhances its chemical reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diazepane-6-carboxamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl 1,4-diazepane-1-carboxylic acid with butyryl chloride and varied aromatic aldehydes . The reaction is typically carried out under mild conditions and characterized using techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LCMS) .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control using analytical techniques .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diazepane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted diazepanes, which can be further functionalized for specific applications .
Scientific Research Applications
1,4-Diazepane-6-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-diazepane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit matrix metalloproteinases, which play a role in tissue remodeling and cancer progression . The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 1,4-Benzodiazepines (e.g., diazepam)
- 1,5-Diazepines (e.g., clobazam)
- Piperazine derivatives (e.g., piperazine-1-carboxamide) .
Properties
CAS No. |
220364-86-3 |
---|---|
Molecular Formula |
C6H13N3O |
Molecular Weight |
143.19 g/mol |
IUPAC Name |
1,4-diazepane-6-carboxamide |
InChI |
InChI=1S/C6H13N3O/c7-6(10)5-3-8-1-2-9-4-5/h5,8-9H,1-4H2,(H2,7,10) |
InChI Key |
CLGAFVASWBFIGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(CN1)C(=O)N |
Origin of Product |
United States |
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